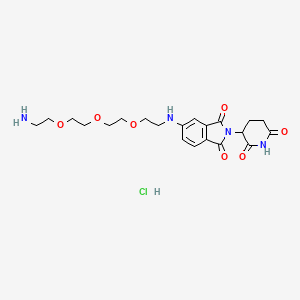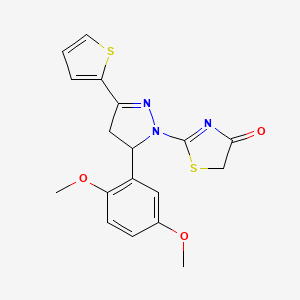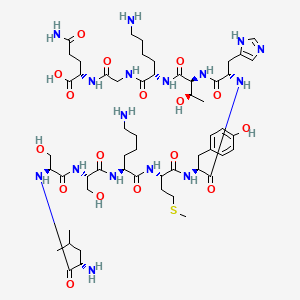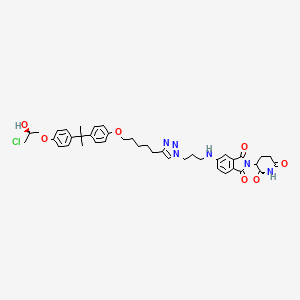
PROTAC AR-NTD degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC AR-NTD degrader 1 is a small molecule belonging to the class of protein-targeting chimeras (PROTACs). This compound selectively targets the N-terminal domain of the Androgen Receptor variant AR-V7. By antagonizing the N-terminal domain, this compound effectively degrades the AR-V7 protein and induces apoptosis in prostate cancer cells .
Méthodes De Préparation
The synthetic routes and reaction conditions for PROTAC AR-NTD degrader 1 involve the use of various chemical reagents and solvents. The preparation method for in vivo formula includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For industrial production, the compound is typically prepared by mixing the DMSO stock solution with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions .
Analyse Des Réactions Chimiques
PROTAC AR-NTD degrader 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
PROTAC AR-NTD degrader 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study the degradation of specific proteins and to develop new chemical probes.
Biology: In biological research, this compound is used to investigate the role of the Androgen Receptor variant AR-V7 in various cellular processes.
Medicine: The compound has potential therapeutic applications in the treatment of prostate cancer by inducing apoptosis in cancer cells.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development
Mécanisme D'action
The mechanism of action of PROTAC AR-NTD degrader 1 involves the selective targeting and degradation of the Androgen Receptor variant AR-V7. The compound binds to the N-terminal domain of AR-V7, recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of AR-V7 by the proteasome. The degradation of AR-V7 results in the induction of apoptosis in prostate cancer cells .
Comparaison Avec Des Composés Similaires
PROTAC AR-NTD degrader 1 is unique in its ability to selectively target the N-terminal domain of the Androgen Receptor variant AR-V7. Similar compounds include:
Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader designed to target and degrade the Androgen Receptor.
ARV-766: Another investigational PROTAC protein degrader targeting the Androgen Receptor.
CLP-3094: A compound targeting the Androgen Receptor with similar degradation properties
These compounds share similar mechanisms of action but differ in their specific targets and degradation efficiencies.
Propriétés
Formule moléculaire |
C41H47ClN6O7 |
|---|---|
Poids moléculaire |
771.3 g/mol |
Nom IUPAC |
5-[3-[4-[5-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]pentyl]triazol-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H47ClN6O7/c1-41(2,28-10-15-33(16-11-28)55-26-31(49)24-42)27-8-13-32(14-9-27)54-22-5-3-4-7-30-25-47(46-45-30)21-6-20-43-29-12-17-34-35(23-29)40(53)48(39(34)52)36-18-19-37(50)44-38(36)51/h8-17,23,25,31,36,43,49H,3-7,18-22,24,26H2,1-2H3,(H,44,50,51)/t31-,36?/m1/s1 |
Clé InChI |
YTDZCZJXTGPJSL-RACIXVTASA-N |
SMILES isomérique |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OC[C@@H](CCl)O |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


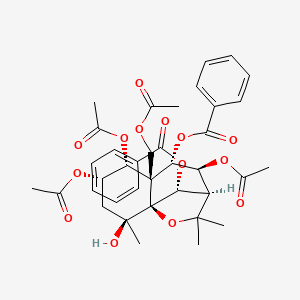
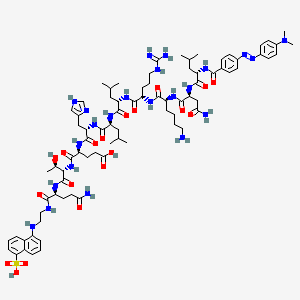
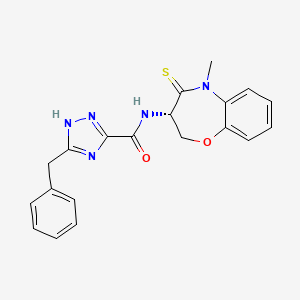
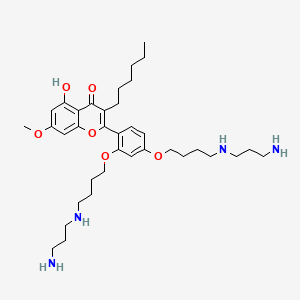
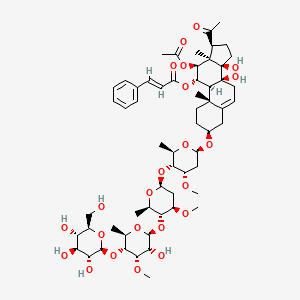



![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)

